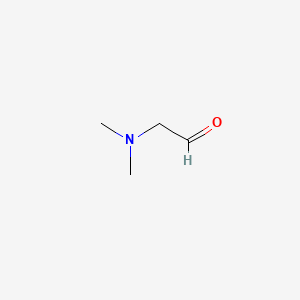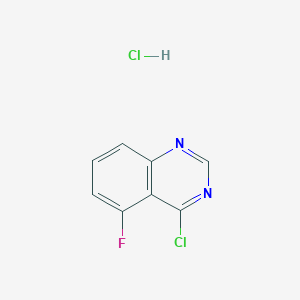![molecular formula C12H11ClO4 B3191250 Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate CAS No. 52927-44-3](/img/structure/B3191250.png)
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of propanedioic acid and contains a chlorophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of dimethyl malonate with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[(4-bromophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-fluorophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-methylphenyl)methylidene]propanedioate
Uniqueness
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
52927-44-3 |
|---|---|
Fórmula molecular |
C12H11ClO4 |
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
Clave InChI |
MLMWUEGNVJDKQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
SMILES canónico |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















